2-(4-(N-((6-(furan-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
Description
2-(4-(N-((6-(Furan-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a synthetic small molecule characterized by a unique structural framework combining pyridine, furan, sulfamoyl, and acetamide moieties. Its molecular formula is C₁₇H₁₆N₃O₅S, with a molecular weight of 374.39 g/mol. The compound features:
- A pyridin-3-ylmethyl group substituted with a furan-3-yl ring at the 6-position.
- A sulfamoyl linker bridging the pyridine moiety to a phenoxy group.
Properties
IUPAC Name |
2-[4-[[6-(furan-3-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c19-18(22)12-26-15-2-4-16(5-3-15)27(23,24)21-10-13-1-6-17(20-9-13)14-7-8-25-11-14/h1-9,11,21H,10,12H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGURJVMGJJIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data
Key Observations:
Aromaticity vs. Aliphatic Chains: Unlike compounds 5k and e, which incorporate piperazine or aliphatic amino-hydroxy chains, the target compound’s rigid furan-pyridine system may reduce solubility but enhance metabolic stability .
Sulfamoyl Group : Both the target compound and 4'-[(6-Methoxy-3-pyridazinyl)sulfamoyl]acetanilide feature sulfamoyl linkages, but the pyridine-furan scaffold in the target could confer distinct electronic properties compared to pyridazine-based analogs.
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